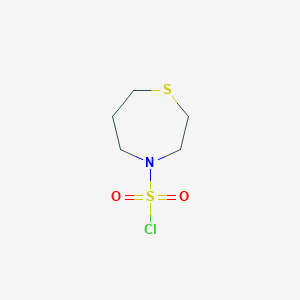
1,4-Thiazepane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Thiazepane-4-sulfonyl chloride is a heterocyclic compound containing a seven-membered ring with sulfur and nitrogen atoms. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Thiazepane-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-thiazepane with chlorosulfonic acid under controlled conditions. Another method includes the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use efficient and eco-friendly reagents to ensure high yields and purity. For example, the combination of hydrogen peroxide and sulfuryl chloride is commonly used for the oxidative chlorination of thiol derivatives .
Chemical Reactions Analysis
Types of Reactions
1,4-Thiazepane-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Substitution: Reaction with nucleophiles to form sulfonamides and other derivatives.
Reduction: Reduction of the sulfonyl chloride group to the corresponding sulfonamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuryl chloride, and zirconium tetrachloride.
Substitution: Nucleophiles such as amines and alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through reactions with alcohols.
Sulfonyl azides: Formed through reactions with sodium azide.
Scientific Research Applications
1,4-Thiazepane-4-sulfonyl chloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1,4-thiazepane-4-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity makes it a valuable tool in modifying biological molecules, such as proteins and enzymes. The compound targets specific molecular pathways, inhibiting enzyme activity and altering protein function .
Comparison with Similar Compounds
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a serine protease inhibitor.
Phenylsulfonyl chloride: Another sulfonyl chloride used in organic synthesis
Uniqueness
1,4-Thiazepane-4-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing complex heterocyclic compounds and exploring new chemical pathways .
Properties
Molecular Formula |
C5H10ClNO2S2 |
|---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
1,4-thiazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO2S2/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2 |
InChI Key |
SJKUZOJYOSRLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


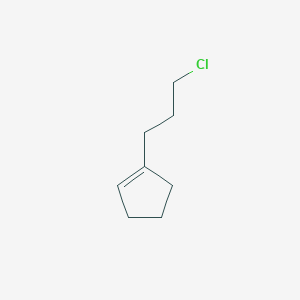
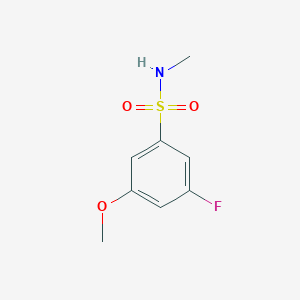
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B15262453.png)

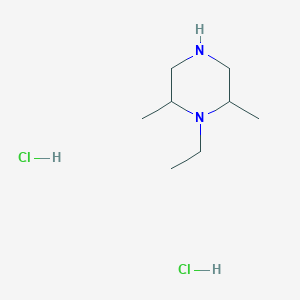


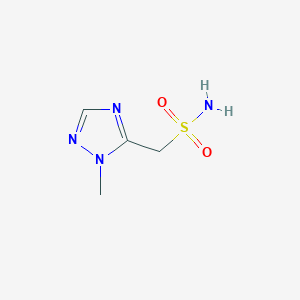

![5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B15262507.png)
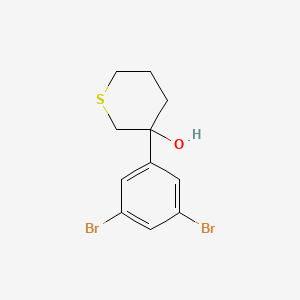
![8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15262512.png)
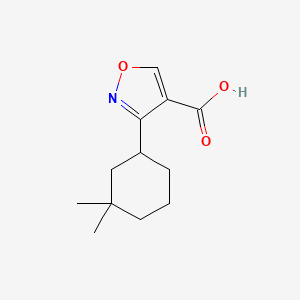
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15262529.png)
